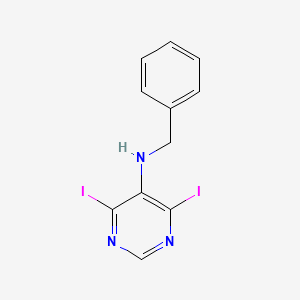

N-Benzyl-4,6-diiodopyrimidin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

754190-39-1 |

|---|---|

Molecular Formula |

C11H9I2N3 |

Molecular Weight |

437.02 g/mol |

IUPAC Name |

N-benzyl-4,6-diiodopyrimidin-5-amine |

InChI |

InChI=1S/C11H9I2N3/c12-10-9(11(13)16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7,14H,6H2 |

InChI Key |

VXNICLYOMVRJBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(N=CN=C2I)I |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=CN=C2I)I |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4,6 Diiodopyrimidin 5 Amine

Precursor Synthesis and Halogenation Routes to Pyrimidine (B1678525) Cores

The formation of the 4,6-diiodopyrimidine (B10583) scaffold is a critical phase in the synthesis of N-benzyl-4,6-diiodopyrimidin-5-amine. This typically involves the preparation of a suitable pyrimidine precursor followed by selective iodination.

Synthesis of Diiodopyrimidine Core Precursors

The synthesis of a diiodopyrimidine core suitable for further functionalization to the target compound can be approached through several routes. A common strategy involves the initial synthesis of a dihalopyrimidine with more readily introduced halogens, such as chlorine, followed by a halogen exchange reaction.

One plausible pathway begins with the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines. These can be prepared through the condensation of a monosubstituted malonic acid diester with guanidine. nih.gov The resulting dihydroxypyrimidine can then be converted to the corresponding 2-amino-4,6-dichloropyrimidine (B145751) using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base. mdpi.com

Alternatively, a precursor such as 4,6-dichloro-5-nitropyrimidine (B16160) can be synthesized. This is typically achieved by the nitration of 4,6-dihydroxypyrimidine (B14393) followed by chlorination with phosphorus oxychloride. chemicalbook.com The nitro group at the 5-position can subsequently be reduced to an amine, yielding 4,6-dichloropyrimidin-5-amine, a key intermediate. The reduction of the nitro group can be achieved using various reducing agents, such as sodium dithionite. semanticscholar.org

These dichlorinated pyrimidine precursors are then poised for the introduction of iodine atoms at the 4 and 6 positions.

Strategies for Selective Iodination in Pyrimidine Scaffolds

Direct iodination of the pyrimidine ring at the 4 and 6 positions is challenging. Most electrophilic iodination methods on pyrimidines tend to favor the 5-position, especially when an activating group is present. Therefore, an indirect method is generally employed for the synthesis of 4,6-diiodopyrimidines.

The most effective and widely used strategy for introducing iodine at these positions is the Finkelstein reaction, a type of nucleophilic substitution (SN2) reaction that involves halogen exchange. byjus.comwikipedia.orgiitk.ac.in In this process, a 4,6-dichloropyrimidine (B16783) or 4,6-dibromopyrimidine (B1319750) precursor is treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orgiitk.ac.in The reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide from the reaction mixture. wikipedia.org

For aromatic systems, including heteroaromatic compounds like pyrimidines, the Finkelstein reaction may require catalysis. Copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine, have been reported to catalyze the aromatic Finkelstein reaction. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields of the desired 4,6-diiodopyrimidine.

Table 1: Representative Conditions for the Finkelstein Reaction on Halogenated Heterocycles

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyridine | NaI | Acetonitrile | Reflux | >95 |

| 2-Bromopyridine | KI, CuI | DMF | 150 | 85 |

| 4,6-Dichloropyrimidine | NaI | Acetone | Reflux | Moderate to High |

Note: The data in this table is illustrative and based on general knowledge of the Finkelstein reaction on related substrates. Specific yields for 4,6-dichloropyrimidin-5-amine would require experimental determination.

Amination Reactions for N-Benzyl Moiety Introduction

With the 4,6-diiodopyrimidin-5-amine (B1589470) core in hand, the final step is the introduction of the N-benzyl group at the 5-amino position. This can be accomplished through several amination strategies.

Reductive Amination Strategies for N-Benzyl Linkage

Reductive amination is a robust and widely used method for the formation of C-N bonds. researchgate.netorganic-chemistry.orgmdpi.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

In the context of synthesizing this compound, the 4,6-diiodopyrimidin-5-amine precursor would be reacted with benzaldehyde (B42025). The reaction is typically carried out in the presence of a mild reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgredalyc.org The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule, particularly the iodo substituents which can be susceptible to reduction under harsh conditions. The reaction is often performed in alcoholic solvents such as methanol (B129727) or ethanol. redalyc.orgchemrxiv.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Readily available, inexpensive |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (at acidic pH) | Selective for imines over carbonyls |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic byproducts |

Note: The selection of the optimal reducing agent and conditions for the reductive amination of 4,6-diiodopyrimidin-5-amine with benzaldehyde would need to be determined experimentally.

Direct Amination Approaches with Benzylamine (B48309) Derivatives

Direct amination via nucleophilic aromatic substitution (SNAr) is a common method for introducing amino groups onto halogenated pyrimidines. mdpi.comnih.govresearchgate.net The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the two ring nitrogens, facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions.

However, direct amination at the 5-position of a pyrimidine ring is generally less favorable. The 5-position is not as electronically activated towards nucleophilic attack as the other positions. Therefore, a direct displacement of a leaving group at the 5-position of a diiodopyrimidine by benzylamine is not a likely synthetic route.

An alternative direct amination strategy could involve a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds. However, the application of this method for the N-benzylation of a 5-aminopyrimidine (B1217817) would likely be for the formation of a bond to a different position on the ring, or would require a suitable leaving group at the 5-position, which is not the case in the desired product.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. For the proposed synthetic route involving a Finkelstein reaction followed by reductive amination, several parameters can be adjusted.

For the Finkelstein reaction:

Solvent: Acetone is commonly used due to the poor solubility of NaCl and NaBr, which drives the reaction forward. wikipedia.org However, for less reactive aromatic halides, higher boiling point solvents like DMF or DMSO might be necessary. wikipedia.org

Temperature: The reaction temperature can be varied from room temperature to reflux to influence the reaction rate.

Catalyst: For aromatic substrates, the use of a copper(I) or nickel catalyst may be essential for achieving a reasonable reaction rate and yield. wikipedia.org The choice of ligand for the metal catalyst can also significantly impact the reaction efficiency.

For the reductive amination:

Reducing Agent: As mentioned, the choice of a mild and selective reducing agent like sodium triacetoxyborohydride is important to prevent side reactions.

pH: The pH of the reaction mixture can influence the rate of imine formation. For some reductive aminations, slightly acidic conditions are optimal.

Stoichiometry: The molar ratio of the amine, benzaldehyde, and the reducing agent should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature and Reaction Time: These parameters should be optimized to ensure complete conversion without decomposition of the starting materials or product.

A systematic study of these parameters would be necessary to develop a high-yielding and robust synthesis of this compound.

Alternative Synthetic Pathways

Alternative synthetic routes to this compound are continually being explored to improve efficiency, reduce environmental impact, and enhance yield. These pathways often focus on minimizing the number of synthetic steps and employing novel catalytic systems.

One-Pot Synthesis Approaches

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of time, resource management, and yield. For the synthesis of N-benzyl-aminopyrimidine derivatives, a one-pot approach could circumvent the need to isolate intermediates, thus streamlining the process.

A plausible one-pot synthesis for this compound could involve the condensation of a suitable diiodinated pyrimidine precursor with benzylamine. The reaction would likely be catalyzed by a palladium or copper catalyst, which are known to facilitate C-N cross-coupling reactions. The choice of solvent, temperature, and base would be critical parameters to optimize for this reaction.

Microwave-assisted organic synthesis represents another powerful tool for one-pot reactions, often leading to dramatically reduced reaction times and improved yields. nanobioletters.com The synthesis of aminopyrimidine derivatives has been successfully achieved through microwave irradiation, suggesting its potential applicability to the synthesis of this compound. nanobioletters.com

Table 1: Potential One-Pot Synthesis Parameters for this compound (Hypothetical)

| Parameter | Condition | Rationale |

| Starting Materials | 4,6-diiodo-5-aminopyrimidine, Benzyl (B1604629) bromide | Readily available precursors for C-N bond formation. |

| Catalyst | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand | Effective for nucleophilic aromatic substitution reactions. |

| Base | Sodium tert-butoxide or Potassium carbonate | To deprotonate the amine and facilitate the reaction. |

| Solvent | Toluene or Dimethylformamide (DMF) | High boiling point solvents suitable for cross-coupling reactions. |

| Temperature | 80-120 °C | To provide sufficient energy for the reaction to proceed. |

| Reaction Time | 2-24 hours | Dependent on the specific conditions and catalyst efficiency. |

Electrooxidative C-H Functionalization in N-Benzyl Pyrimidine Synthesis

Electrooxidative C-H functionalization is an emerging and sustainable synthetic strategy that avoids the need for pre-functionalized starting materials. This technique utilizes an electric current to promote the formation of new bonds by activating C-H bonds directly. While the direct electrooxidative C-H benzylation of a diiodopyrimidine has not been extensively documented, the principles have been applied to similar heterocyclic systems.

For instance, the direct, regioselective C-H chalcogenation of pyrazolo[1,5-a]pyrimidines has been achieved using electro-catalysis. chemrxiv.org This suggests that a similar approach could be developed for the introduction of a benzyl group onto a pyrimidine ring. The reaction would likely involve the electrochemical oxidation of benzylamine to generate a reactive intermediate, which would then attack the C-H bond of the pyrimidine ring.

The key challenges in developing such a method would be controlling the regioselectivity of the reaction and avoiding over-oxidation of the starting materials and product.

Table 2: Conceptual Parameters for Electrooxidative C-H Benzylation

| Parameter | Condition | Purpose |

| Substrate | 4,6-diiodopyrimidin-5-amine | The pyrimidine core to be functionalized. |

| Reagent | Benzylamine | Source of the benzyl group. |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (TBABF4) | To ensure conductivity of the reaction medium. |

| Electrodes | Graphite or Platinum | To facilitate the electrochemical reaction. |

| Solvent | Acetonitrile or Dichloromethane | To dissolve the reactants and support the electrochemical process. |

| Current/Potential | Constant current or controlled potential | To drive the oxidation and C-H activation. |

Advanced Characterization Techniques for N Benzyl 4,6 Diiodopyrimidin 5 Amine

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

A complete understanding of a molecule's solid-state behavior relies on a detailed analysis of its crystal structure, typically obtained through single-crystal X-ray diffraction. This technique would reveal the precise three-dimensional arrangement of molecules in the crystal lattice. From this data, a Hirshfeld surface analysis is commonly performed to quantify the various intermolecular interactions that stabilize the crystal packing.

This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can visualize and quantify intermolecular contacts.

The key interactions expected for a molecule like N-Benzyl-4,6-diiodopyrimidin-5-amine would include:

Halogen Bonding: Interactions involving the iodine atoms, which can act as electrophilic regions (σ-holes) and interact with nucleophiles.

Hydrogen Bonding: Classical N-H···N or weaker C-H···N and C-H···I interactions.

π-π Stacking: Interactions between the pyrimidine (B1678525) and benzyl (B1604629) aromatic rings.

Table 1: Illustrative Data Table for Intermolecular Contacts in a Crystal Structure (Note: This table is a template. No data is available for this compound.)

| Contact Type | Contribution (%) |

|---|---|

| I···H/H···I | Data not available |

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| I···I | Data not available |

Without experimental crystallographic data for this compound, a Hirshfeld analysis cannot be performed, and thus, the specific nature and relative importance of the intermolecular forces governing its crystal packing remain uncharacterized.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition.

For this compound, the molecular formula is C₁₁H₉I₂N₃. The theoretical elemental composition can be calculated from the atomic weights of Carbon (C), Hydrogen (H), Iodine (I), and Nitrogen (N).

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical (%) | Experimental (%) |

|---|---|---|---|

| Carbon | C | 28.91 | Data not available |

| Hydrogen | H | 1.98 | Data not available |

| Iodine | I | 55.53 | Data not available |

| Nitrogen | N | 9.19 | Data not available |

| Total | | 100.00 | |

The theoretical values are calculated as follows, using the atomic masses: C=12.011, H=1.008, I=126.90, N=14.007. The molecular weight is 457.02 g/mol .

%C = (11 * 12.011) / 457.02 * 100 = 28.91%

%H = (9 * 1.008) / 457.02 * 100 = 1.98%

%I = (2 * 126.90) / 457.02 * 100 = 55.53%

%N = (3 * 14.007) / 457.02 * 100 = 9.19%

A search of the scientific literature did not yield any published experimental elemental analysis data for this compound. Therefore, while the theoretical composition can be precisely calculated, its experimental verification is not publicly documented.

Reactivity and Reaction Mechanisms of N Benzyl 4,6 Diiodopyrimidin 5 Amine

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring in N-Benzyl-4,6-diiodopyrimidin-5-amine is electron-deficient, which, combined with the presence of two excellent leaving groups (iodine), makes the C4 and C6 positions highly susceptible to a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) at Iodinated Positions of this compound

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, where the iodine atoms serve as effective leaving groups. This type of reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is enhanced by the electron-withdrawing character of the pyrimidine nitrogens. chemistrysteps.comyoutube.comnih.govnih.govyoutube.com

A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodide ions. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile. In many dihalopyrimidine systems, the C4 and C6 positions exhibit differential reactivity, allowing for sequential and selective substitution.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dihalopyrimidine Scaffolds

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 4-Anilino-6-chloropyrimidine derivative | NaHCO3, Solvent | High |

| Secondary Aliphatic Amine | 4-(Alkylamino)-6-chloropyrimidine derivative | Weak Base, Solvent | High |

| Thiolate | 4-Thioether-6-chloropyrimidine derivative | Base, Solvent | Good |

| Alkoxide | 4-Alkoxy-6-chloropyrimidine derivative | Base, Solvent | Good |

Note: This table is illustrative and based on the reactivity of analogous dichloropyrimidine systems. Specific yields for this compound would require experimental verification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) at Iodinated Centers of this compound

The carbon-iodine bonds at the C4 and C6 positions are highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making diiodopyrimidines excellent substrates.

Suzuki Coupling: This reaction involves the coupling of the diiodopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. Regioselective couplings of dihalopyrimidines have been achieved by carefully controlling the reaction conditions. researchgate.netnih.govmdpi.commdpi.com

Stille Coupling: The Stille reaction pairs the diiodopyrimidine with an organotin compound. A key advantage of the Stille coupling is the stability of the organostannane reagents to a wide range of functional groups. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the diiodopyrimidine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is instrumental in the synthesis of alkynyl-substituted pyrimidines. Catalyst control can often be used to achieve regioselectivity in dihalo-systems. nih.govrsc.orgwikipedia.orgnih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dihalogenated Heterocycles

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | Aryl-substituted pyrimidine |

| Stille | R-Sn(Bu)3 | Pd(PPh3)4 | Alkyl/Aryl-substituted pyrimidine |

| Sonogashira | R-C≡CH | Pd(PPh3)4, CuI, Base | Alkynyl-substituted pyrimidine |

Note: This table represents typical conditions for cross-coupling reactions on analogous dihaloheterocycles. Optimization would be necessary for this compound.

Carbon-Nitrogen Bond Formation Reactions of this compound

Beyond the SNAr reactions with amine nucleophiles, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for forming carbon-nitrogen bonds. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the introduction of a wide variety of amino substituents at the C4 and C6 positions.

Reactivity of the Amine Moiety

The secondary amine group in this compound also presents opportunities for further functionalization.

Alkylation and Acylation Reactions of the Amine Group

The nitrogen atom of the 5-amino group is nucleophilic and can undergo reactions with electrophiles.

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an additional alkyl group onto the nitrogen atom. However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can sometimes be challenging. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form the corresponding amide. This is a common method for the introduction of acyl groups and can also serve as a protecting group strategy for the amine.

Derivatization Pathways Involving the N-Benzyl Group

The N-benzyl group is a common protecting group for amines in organic synthesis due to its general stability and the various methods available for its removal.

Debenzylation: The benzyl (B1604629) group can be cleaved under various conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This process yields the free 5-aminopyrimidine (B1217817) derivative, which can then be used in subsequent reactions. Acid-facilitated debenzylation has also been reported for related systems. researchgate.netacs.orgnih.gov In some contexts, the benzylic C-H bonds can be activated for cyclization reactions. rsc.orgnih.gov

N-Benzyl Protecting Group Chemistry and Removal Strategies

The N-benzyl group in this compound serves as a crucial protecting group for the secondary amine. The selection of the benzyl group is often predicated on its relative stability under a variety of reaction conditions and the availability of multiple methods for its subsequent removal. wikipedia.org The chemistry of the N-benzyl group in this specific molecule is influenced by the electron-withdrawing nature of the di-iodinated pyrimidine ring, which can affect the reactivity of the benzylic protons and the nitrogen lone pair.

Installation: While the article focuses on the reactivity of the pre-formed molecule, it is pertinent to mention that the N-benzyl group is typically installed via nucleophilic substitution, reacting 4,6-diiodopyrimidin-5-amine (B1589470) with a benzyl halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base.

One of the most prevalent methods is catalytic transfer hydrogenation . This technique involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen donor such as formic acid or ammonium formate. acs.org This method is generally mild and efficient.

Oxidative cleavage presents another avenue for N-benzyl group removal. wikipedia.org Reagents such as ceric ammonium nitrate (B79036) (CAN) can effectively cleave the benzyl group. However, the strong oxidizing conditions may not be suitable if other sensitive functional groups are present in the molecule.

Reductive conditions , beyond catalytic hydrogenation, can also be employed. For instance, dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), have been shown to be effective for cleaving N-benzyl groups, although the harshness of these conditions can limit their applicability. researchgate.net

The following table summarizes common deprotection strategies applicable to N-benzyl-protected amines:

| Deprotection Method | Reagents | Conditions | Comments |

| Catalytic Transfer Hydrogenation | Pd/C, H₂, or Formic Acid/Ammonium Formate | Room temperature to mild heating | Generally high yielding and clean, but may be incompatible with reducible groups. |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Varies depending on substrate | Can be effective but lacks selectivity with other oxidizable functionalities. |

| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Low temperature (-78 °C) | Powerful but harsh conditions that may not be tolerated by the diiodo-pyrimidine core. |

Mechanistic Investigations of Key Transformations of this compound

The mechanistic understanding of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. While specific studies on this exact molecule are not extensively documented, analogies can be drawn from the known reactivity of halogenated pyrimidines and N-benzyl amines. rsc.orgresearchgate.net

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For a hypothetical reaction, such as a nucleophilic aromatic substitution (SNAr) at one of the iodine-bearing carbons, a kinetic study would aim to determine the rate law.

For instance, in a reaction with a generic nucleophile (Nu-):

This compound + Nu- → N-Benzyl-4-iodo-6-nucleo-pyrimidin-5-amine + I-

A plausible rate law would be:

Rate = k[this compound][Nu-]

This second-order rate law is characteristic of a bimolecular SNAr mechanism. To investigate this, experiments would be designed to measure the reaction rate while systematically varying the concentrations of the reactants.

Hypothetical Kinetic Data for a Substitution Reaction:

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-5 |

| 2 | 0.20 | 0.10 | 2.4 x 10-5 |

| 3 | 0.10 | 0.20 | 2.4 x 10-5 |

This hypothetical data illustrates that doubling the concentration of either the substrate or the nucleophile doubles the initial reaction rate, which is consistent with the proposed second-order rate law. Such studies would be crucial in understanding the reaction mechanism and optimizing conditions for selective transformations.

Identification of Reaction Intermediates in this compound Transformations

The identification of reaction intermediates is key to elucidating reaction pathways. In the context of SNAr reactions on the di-iodinated pyrimidine ring, a key intermediate would be the Meisenheimer complex . This is a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring, which temporarily disrupts the aromaticity.

Spectroscopic techniques such as NMR and IR, particularly at low temperatures to increase the lifetime of the intermediate, could be employed to detect and characterize such species. For example, in the 1H NMR spectrum, the formation of a Meisenheimer complex would be indicated by a significant upfield shift of the pyrimidine ring protons due to the loss of aromaticity and the increase in electron density.

In other transformations, such as those involving the N-benzyl group, radical intermediates could be generated, for example, during certain oxidative cleavage reactions. These highly reactive species could be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Regio- and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In this compound, the two iodine atoms at the C4 and C6 positions are electronically distinct due to the influence of the adjacent amino group. The C4 and C6 positions are not equivalent, and thus, reactions such as nucleophilic substitution are expected to exhibit regioselectivity. The precise site of substitution will depend on a combination of electronic and steric factors. The electron-donating amino group can influence the electron density at the adjacent carbons, and the bulky N-benzyl group can sterically hinder attack at the C6 position, potentially favoring substitution at the C4 position. nih.gov

Illustrative Regioselectivity in a Hypothetical Reaction:

| Reaction Condition | Product Ratio (C4-substituted : C6-substituted) |

| Bulky Nucleophile | 90 : 10 |

| Small Nucleophile | 70 : 30 |

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. masterorganicchemistry.com While the parent molecule, this compound, is achiral, stereocenters can be introduced during subsequent reactions. For example, if a reaction at the benzylic position of the N-benzyl group were to occur, and this position became a new stereocenter, the presence of a chiral catalyst or reagent could induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer. The control of stereoselectivity is a significant challenge in organic synthesis, often relying on the use of chiral auxiliaries, catalysts, or reagents. researchgate.net

Computational and Theoretical Studies on N Benzyl 4,6 Diiodopyrimidin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These theoretical methods are instrumental in understanding molecular geometry, stability, and reactivity. For N-Benzyl-4,6-diiodopyrimidin-5-amine, a comprehensive analysis using these techniques can elucidate its intrinsic chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry of molecules. DFT calculations are typically performed to determine the ground-state geometry, where the molecule has the lowest possible energy. These calculations can yield precise data on bond lengths, bond angles, and dihedral angles.

For this compound, geometry optimization would likely be performed using a common functional, such as B3LYP, paired with a suitable basis set. The resulting optimized structure provides a theoretical model of the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-I | 2.15 Å |

| C6-I | 2.15 Å | |

| C5-N(amine) | 1.40 Å | |

| N(amine)-C(benzyl) | 1.45 Å | |

| Bond Angle | I-C4-N3 | 120.5° |

| I-C6-N1 | 120.5° | |

| C4-C5-C6 | 118.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap generally implies high chemical reactivity. nih.govnih.gov

The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors provide quantitative measures of a molecule's reactivity and stability.

Table 2: Calculated Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.45 |

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the bond connecting the benzyl (B1604629) group to the pyrimidine (B1678525) ring is of particular interest. A potential energy surface (PES) can be generated by systematically rotating this bond and calculating the energy at each step. The PES reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

This analysis helps to understand the flexibility of the molecule and identify the preferred conformations that are likely to be present under experimental conditions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes, vibrations, and interactions with its environment.

For this compound, an MD simulation could reveal how the molecule behaves in a solvent, providing insights into its solvation properties and intermolecular interactions. These simulations can also help to explore the conformational landscape and identify the most accessible conformations.

Structure-Reactivity Relationships from Computational Modeling

Computational modeling can be used to establish relationships between the structure of a molecule and its chemical reactivity. By analyzing the electronic and structural properties of this compound, it is possible to predict which parts of the molecule are most likely to be involved in chemical reactions.

For instance, the distribution of electron density and the molecular electrostatic potential (MEP) can identify nucleophilic and electrophilic sites. The FMO analysis also provides crucial information about the molecule's ability to donate or accept electrons. These computational insights can guide the design of new synthetic routes and help to explain experimentally observed reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which could then be compared to experimentally measured spectra. Similarly, the calculated IR spectrum could help in the assignment of experimental vibrational bands. This synergy between computational and experimental data is crucial for the comprehensive characterization of new chemical compounds.

Applications of N Benzyl 4,6 Diiodopyrimidin 5 Amine in Synthetic Chemistry

As a Versatile Building Block in Heterocyclic Synthesis

The diiodo-substituted pyrimidine (B1678525) core of N-Benzyl-4,6-diiodopyrimidin-5-amine serves as a robust scaffold for the construction of a diverse array of more complex heterocyclic systems. The two iodine atoms at the 4 and 6 positions are excellent leaving groups, making them ideal sites for sequential and selective functionalization through various cross-coupling reactions.

The nitrogen atoms within the pyrimidine ring, along with potential chelating groups that can be introduced by replacing the iodine atoms, make this compound an excellent precursor for the synthesis of pyrimidine-based ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

The sequential and regioselective nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of various aryl or heteroaryl groups at the 4 and 6 positions. For instance, reacting this compound with different arylboronic acids in a stepwise manner could yield unsymmetrically substituted pyrimidines. These appended aromatic rings can be further functionalized with coordinating groups like pyridyl, carboxyl, or phosphino (B1201336) moieties to create multidentate ligands. The reactivity of halogens on the pyrimidine ring generally follows the order 4 > 6 > 2, allowing for controlled, stepwise reactions.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Cross-Coupling Reaction | Reagent | Introduced Group | Potential Ligand Feature |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Aryl/Heteroaryl | Extended π-system, sites for further functionalization |

| Sonogashira | Terminal alkyne | Alkynyl | Rigid linker, linear geometry |

| Buchwald-Hartwig | Amine | Amino | Hydrogen bonding sites, coordination sites |

The resulting pyrimidine-based ligands can be used in various applications, including:

Homogeneous Catalysis: As components of catalysts for reactions like hydrogenation, hydroformylation, and carbon-carbon bond formation.

Materials Science: In the development of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or porous properties.

Biomimetic Chemistry: To model the active sites of metalloenzymes.

The ability to undergo sequential functionalization at the 4 and 6 positions makes this compound a valuable precursor for the synthesis of complex polycyclic and supramolecular structures. By choosing appropriate difunctional coupling partners, it is possible to construct macrocycles and other large, well-defined architectures.

For example, a double Sonogashira coupling with a di-alkyne could lead to the formation of a pyrimidophane, a type of cyclophane containing a pyrimidine ring. Similarly, a double Suzuki coupling with a diboronic acid could be employed to construct macrocyclic structures. The N-benzyl group can also play a role in directing the self-assembly of these molecules through steric effects or non-covalent interactions.

The synthesis of such complex systems is of interest for:

Host-Guest Chemistry: Creating molecular containers for the selective binding of small molecules or ions.

Molecular Recognition: Developing sensors for specific analytes.

Self-Assembling Materials: Designing materials with ordered structures on the nanoscale.

Role in the Synthesis of Functionalized Organic Amines

The iodine atoms of this compound can be replaced with a variety of nitrogen-based nucleophiles through reactions like the Buchwald-Hartwig amination. wikipedia.org This allows for the synthesis of a wide range of functionalized diaminopyrimidines. By using different primary or secondary amines, a diverse library of compounds can be generated.

For instance, reaction with a primary amine could lead to the formation of a 4,6-diaminopyrimidine (B116622) derivative. The remaining N-benzyl group can then be modified or removed if necessary, providing further avenues for diversification. This versatility is crucial in fields like medicinal chemistry, where the ability to systematically modify a core scaffold is essential for structure-activity relationship (SAR) studies.

Integration into Materials Science Precursors

The pyrimidine core is an electron-deficient aromatic system, a property that is often desirable in materials for organic electronics. The introduction of different substituents at the 4 and 6 positions of this compound can be used to tune the electronic and photophysical properties of the resulting molecules.

Through reactions like the Sonogashira and Suzuki couplings, it is possible to extend the π-conjugation of the pyrimidine system by introducing chromophoric and electronically active groups. This could lead to the development of novel materials for:

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials. irjmets.comresearchgate.netjmaterenvironsci.com

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Organic Photovoltaics (OPVs): As electron-acceptor materials.

The N-benzyl group can also influence the solid-state packing and thin-film morphology of these materials, which are critical factors for device performance.

Methodological Advancements in Organic Synthesis Enabled by this compound

While no specific methodological advancements have been directly attributed to this compound due to the lack of dedicated studies, its structure lends itself to the exploration and development of new synthetic methodologies.

The differential reactivity of the two iodine atoms, potentially influenced by the 5-amino group, could be exploited for the development of highly selective and orthogonal functionalization strategies. For example, one iodine atom might be selectively reacted under one set of conditions, leaving the other available for a subsequent, different transformation.

Furthermore, the presence of the N-benzyl-amino group could be utilized in directed C-H activation reactions on the pyrimidine ring or the benzyl (B1604629) group itself, opening up new avenues for the functionalization of this scaffold. The development of such selective and efficient synthetic methods is a constant goal in organic synthesis.

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Strategies for N-Benzyl-4,6-diiodopyrimidin-5-amine

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, with a continuous drive towards more efficient and environmentally friendly methods. gsconlinepress.comijsat.orgbu.edu.eg Traditional methods often involve multi-step procedures with harsh reagents. Future research is expected to focus on the development of novel synthetic strategies for this compound that are both sustainable and efficient.

One promising area is the use of ultrasound-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various pyrimidine derivatives. nih.gov Another avenue is the exploration of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules by combining three or more reactants in a single step. nih.gov The development of catalytic systems, particularly those based on earth-abundant metals, could also provide more sustainable alternatives to traditional stoichiometric reagents.

| Synthetic Strategy | Catalyst/Conditions | Hypothetical Yield (%) | Key Advantages |

| Ultrasound-Assisted Synthesis | None (Mechanical Agitation) | 85-95 | Reduced reaction times, improved energy efficiency |

| Multicomponent Reaction | Lewis Acid Catalyst | 70-85 | Step economy, reduced waste |

| C-H Activation/Iodination | Palladium Catalyst | 65-80 | Direct functionalization, atom economy |

| Flow Chemistry | Immobilized Catalyst | >90 | High throughput, improved safety and control |

This table presents hypothetical data to illustrate the potential outcomes of future research in the synthesis of this compound.

Exploration of New Reactivity Modes and Catalytic Transformations Involving this compound

The two iodine atoms on the pyrimidine ring of this compound are prime handles for a variety of catalytic cross-coupling reactions. These reactions could be employed to introduce a wide range of substituents, thereby creating a library of novel compounds for biological screening or materials science applications. Future research will likely focus on exploring the full scope of these transformations.

Key areas of investigation will include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The development of novel catalytic systems that are tolerant of the amine and benzyl (B1604629) functionalities will be crucial for the successful implementation of these reactions. Furthermore, the selective functionalization of one iodine atom over the other would open up avenues for the synthesis of unsymmetrically substituted pyrimidines, adding another layer of molecular diversity.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. biointerfaceresearch.comnih.gov For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity. Future research in this area will likely involve the use of quantum chemical methods to predict the outcomes of various reactions and to elucidate reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activities, guiding the rational design of more potent and selective compounds. nih.govnih.govmdpi.com Molecular docking simulations can be used to predict the binding modes of these compounds with various biological targets, such as enzymes and receptors, helping to identify potential therapeutic applications. biointerfaceresearch.comresearchgate.net

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction pathways |

| QSAR | Predict biological activity | Correlation between structure and activity |

| Molecular Docking | Identify potential biological targets | Binding affinities, interaction modes |

| Molecular Dynamics (MD) | Simulate conformational changes | Protein-ligand stability, dynamic behavior |

This table illustrates the potential applications of computational modeling in the study of this compound and its derivatives.

High-Throughput Experimentation and Automation in this compound Research

High-throughput experimentation (HTE) and automation have revolutionized the process of drug discovery and materials development. nih.govufl.edu In the context of this compound research, these technologies can be employed to rapidly synthesize and screen large libraries of derivatives.

Automated synthesis platforms can be used to perform a wide range of reactions in parallel, significantly accelerating the process of lead optimization. ufl.edu High-throughput screening (HTS) can then be used to evaluate the biological activity of these compounds against a variety of targets. nih.govresearchgate.netacs.orgnih.govnih.gov The integration of HTE and HTS with computational modeling can create a powerful workflow for the rapid discovery of new bioactive molecules.

Future research in this area will likely focus on the development of robust and miniaturized assays for HTS. The use of robotic systems for liquid handling and data acquisition will be essential for the efficient implementation of these high-throughput workflows. ufl.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-Benzyl-4,6-diiodopyrimidin-5-amine with high purity?

- Methodological Answer : The synthesis typically involves sequential iodination of a pyrimidine precursor. For example, substituting a pyrimidine scaffold with iodine atoms at positions 4 and 6 can be achieved using iodine monochloride (ICl) in acetic acid under reflux, followed by benzylation at the amine position. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Variations in reaction time and temperature may affect yield; for instance, similar diiodo-N-methyl analogs achieved 70–84% yields under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm benzyl group integration and pyrimidine ring substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHIN: ~461.91 g/mol).

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents influence reactivity in this compound derivatives?

- Methodological Answer : The iodine atoms (strong electron-withdrawing groups) at positions 4 and 6 direct electrophilic substitution to the less hindered position 2. For example, studies on nitroso group migration in pyrimidines show that electron-donating groups (e.g., morpholino) stabilize transition states during rearrangement reactions. Researchers should systematically substitute the benzyl group or pyrimidine ring to study steric/electronic effects on reactivity .

Q. What electrochemical applications are feasible for this compound-based sensors?

- Methodological Answer : While direct studies on this compound are limited, its structural analogs (e.g., N-benzyl-4,4’-bipyridine) have been used to modify electrodes for oxygen and hydrogen peroxide detection. Researchers could immobilize the compound on carbon electrodes and test its redox behavior using cyclic voltammetry. The iodine atoms may enhance electron transfer or act as redox-active sites .

Q. How can contradictory data on synthetic yields and spectral properties be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 70% vs. 84% for similar compounds) often stem from reaction conditions (solvent, catalyst, temperature). Replicate experiments using controlled parameters (e.g., anhydrous DMF vs. THF) and validate purity via HPLC. Cross-reference spectral data with computational models (DFT for NMR chemical shifts) to resolve ambiguities .

Q. What mechanistic insights can be gained from studying substituent effects in pyrimidine ring transformations?

- Methodological Answer : Kinetic studies and isotopic labeling (e.g., N) can elucidate reaction pathways. For instance, the Fischer–Hepp rearrangement in nitroso-pyrimidines involves a nitroso group migration influenced by adjacent substituents. Apply similar mechanistic probes (e.g., trapping intermediates, varying solvents) to study iodine’s role in analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.